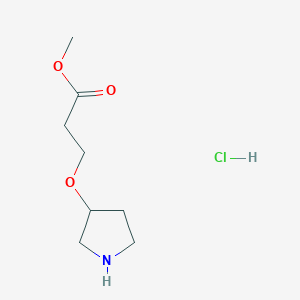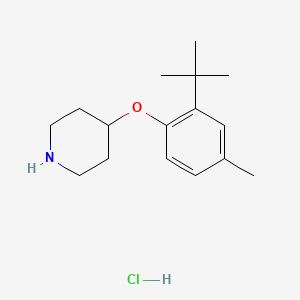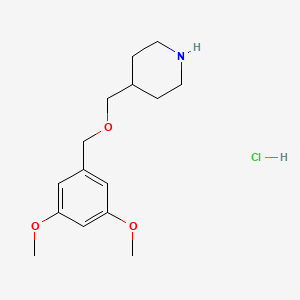
3-Bromo-1,2,4-trifluoro-5-nitrobenzène
Vue d'ensemble
Description
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is an organic compound with the chemical formula C6HBrF3NO2. It appears as a colorless to light yellow crystal and is primarily used in organic synthesis reactions. This compound is notable for its applications in the fields of medicine, pesticides, and cosmetics .
Applications De Recherche Scientifique
3-Bromo-1,2,4-trifluoro-5-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of pesticides and cosmetics.
Méthodes De Préparation
3-Bromo-1,2,4-trifluoro-5-nitrobenzene can be synthesized through various methods. One common method involves the use of tetrafluoroboric acid (BF4) and a coupling reaction between fluoronitroarene and bromide in the presence of copper(I) iodide (CuI) . This reaction typically occurs under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-1,2,4-trifluoro-5-nitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the bromine atom can be oxidized under specific conditions.
Mécanisme D'action
The mechanism by which 3-Bromo-1,2,4-trifluoro-5-nitrobenzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group, for instance, can undergo reduction to form an amino group, which can then interact with biological molecules . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
3-Bromo-1,2,4-trifluoro-5-nitrobenzene can be compared with other similar compounds such as:
1,2,4-Trifluoro-5-nitrobenzene: Similar in structure but lacks the bromine atom, which affects its reactivity and applications.
2,4,5-Trifluoro-3-bromonitrobenzene: Another closely related compound with similar functional groups but different positional isomerism.
1,3,5-Trifluoro-2-nitrobenzene: This compound has a different arrangement of fluorine and nitro groups, leading to variations in its chemical behavior.
These comparisons highlight the unique properties of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, particularly its enhanced reactivity due to the presence of both bromine and trifluoromethyl groups .
Propriétés
IUPAC Name |
3-bromo-1,2,4-trifluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHZMPQFZGUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719926 | |
| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485318-76-1 | |
| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


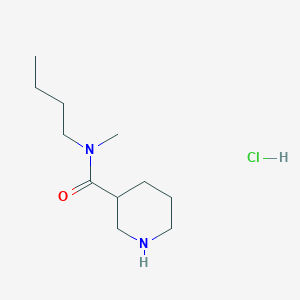
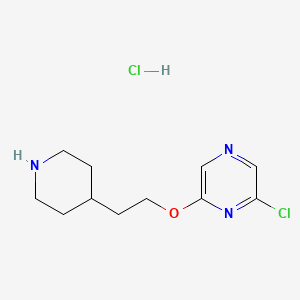

![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)
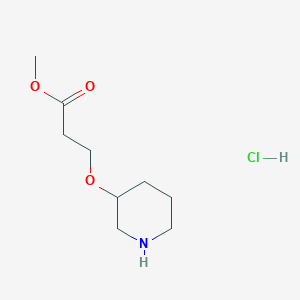
![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)
![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)
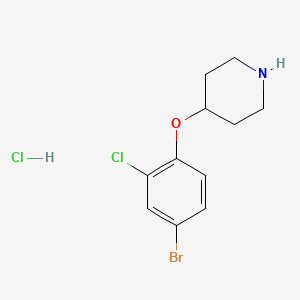
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
